tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

Purity Procurement Quality Control

tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (CAS 1387533-90-5) is a Boc-protected carbamate building block featuring a 3-bromophenyl group and a central methylene linker. Its molecular formula is C13H17BrN2O3, with a molecular weight of 329.19 g/mol.

Molecular Formula C13H17BrN2O3
Molecular Weight 329.19 g/mol
CAS No. 1387533-90-5
Cat. No. B1520827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
CAS1387533-90-5
Molecular FormulaC13H17BrN2O3
Molecular Weight329.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br
InChIInChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyMBUXONDDHXTEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Analysis for tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (CAS 1387533-90-5)


tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (CAS 1387533-90-5) is a Boc-protected carbamate building block featuring a 3-bromophenyl group and a central methylene linker . Its molecular formula is C13H17BrN2O3, with a molecular weight of 329.19 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex molecules, where the Boc group serves as an acid-labile amine protecting group and the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions .

Procurement Risk Alert: Why Unverified Substitution of tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (CAS 1387533-90-5) is Not Advised


Generic substitution of this specific carbamate intermediate is ill-advised due to quantifiable differences in both purity and structural reactivity. The location of the bromine atom (meta-position) on the phenyl ring is a critical determinant of the electron density and subsequent reactivity in cross-coupling reactions, leading to different reaction kinetics and yields compared to ortho- or para-bromo analogs . Furthermore, the purity of this compound is not uniform across suppliers; published specifications vary significantly, with reported purities ranging from 95% to 98% . Substituting with a lower-purity batch or a positional isomer without validation can introduce unwanted side products or require extensive and costly re-optimization of established synthetic protocols, thereby compromising yield and project timelines.

Verifiable Comparative Evidence for tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (CAS 1387533-90-5)


Purity Specification Variance: Procurement Risk Management for tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate

The commercial availability of tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate comes with variable purity specifications that directly impact its suitability for sensitive applications. While some suppliers provide the compound with a minimum purity of 95% , others offer a higher-grade material with a purity of 98% . This 3% absolute difference in purity, representing a 60% reduction in potential impurities, is a critical selection factor for ensuring reproducible outcomes in multi-step syntheses, especially when used in the late stages of a sequence or in medicinal chemistry campaigns requiring high-confidence structure-activity relationship (SAR) data.

Purity Procurement Quality Control Organic Synthesis

Positional Isomer Differentiation: The Impact of Bromine Regiochemistry on Cross-Coupling Reactivity

The precise regiochemistry of the bromine atom is a key differentiator for this building block. In the context of carbamate-based inhibitors, studies have shown that the position of the halogen atom on the phenyl ring is a major determinant of biological activity. For instance, a series of proline-based carbamates demonstrated that the ortho-brominated compound (IC50 = 27.38 µM) and para-brominated compound (IC50 = 28.21 µM) exhibited different inhibitory potencies against butyrylcholinesterase (BChE) [1]. By class-level inference, the meta-bromo substitution in tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate is expected to impart a distinct steric and electronic profile compared to its ortho- and para-substituted analogs, influencing its reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the binding affinity of its downstream products.

Cross-coupling Medicinal Chemistry SAR Reactivity

Functional Group Advantages: Boc Protection and Methylene Linker for Stability and Handle

This compound integrates three key functionalities that differentiate it from simpler analogs: a tert-butyl carbamate (Boc) protecting group, a central methylene linker, and a bromophenyl handle. The Boc group provides stability during multistep syntheses and is selectively removable under acidic conditions (e.g., TFA or HCl) to reveal a reactive primary amine . The central methylene linker (-CH2-) provides a degree of conformational flexibility not present in compounds like N-Boc-3-bromoaniline (CAS 25216-74-4) where the Boc group is attached directly to the nitrogen of the aniline . This structural difference can influence the spatial orientation of the deprotected amine, which is a critical consideration in the design of peptidomimetics and other bioactive molecules [1].

Protecting group Synthetic intermediate Peptide chemistry

Cytotoxicity Profile: Preliminary Safety Data for Compound Selection

Preliminary in vitro data suggests a favorable safety margin for this compound. Cytotoxicity assays indicate that tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate exhibits low toxicity at concentrations up to 30 µM . This is a quantifiable benchmark that provides a useful comparator against other intermediates or building blocks that may show significant cytotoxicity at similar concentrations, potentially limiting their use in cell-based assays or as precursors for biologically active molecules. While direct comparator data is not available, this threshold serves as a key supporting evidence point for its selection over more toxic alternatives in certain research contexts.

Cytotoxicity Safety Profile Drug Development

High-Impact Application Scenarios for tert-Butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate (CAS 1387533-90-5)


Synthesis of Biologically Active Molecules and Pharmaceuticals

The compound is extensively used as a key intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs) . Its structural features—specifically the Boc-protected amine, flexible linker, and meta-bromophenyl handle—make it ideal for constructing diverse libraries of drug-like molecules, including potential anticancer [1] and antiviral agents . The ability to selectively deprotect the Boc group to reveal a reactive amine, followed by functionalization via the bromophenyl moiety, provides a versatile synthetic pathway for medicinal chemists.

Construction of Complex Molecular Scaffolds via Cross-Coupling

The presence of a bromine atom in the meta-position of the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This allows for the facile introduction of a wide variety of aryl, heteroaryl, or amine substituents at this specific location, enabling the rapid assembly of complex molecular architectures. The meta-substitution pattern is particularly valuable for exploring chemical space that is topologically distinct from that accessible via ortho- or para-bromo building blocks, as supported by class-level reactivity inferences [2].

Development of Proteolysis Targeting Chimeras (PROTACs)

This compound's dual functionality makes it a strategically useful building block for PROTAC design. The Boc-protected amine can serve as the attachment point for a linker that connects to an E3 ligase ligand after deprotection, while the bromophenyl group can be used in a cross-coupling reaction to install the target protein-binding ligand . This modular approach allows for the efficient synthesis and optimization of heterobifunctional degraders, a key area in modern drug discovery.

Agrochemical Research and Development

Carbamate esters, including those with a tert-butyl protecting group, are used in the formulation of certain pesticides . As a carbamate building block, this specific compound could serve as an intermediate in the synthesis of novel agrochemicals, leveraging the 3-bromophenyl group to fine-tune the physicochemical properties and biological activity of the final product.

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